The anti-diabetic efficacy of lobeglitazone is rooted in its specific and enhanced interaction with the PPARγ ligand-binding domain (LBD).
Comparative docking analyses using crystal structures suggest that this compound has a 12 times higher binding affinity for PPARγ compared to rosiglitazone and pioglitazone, which correlates with its lower effective dose in clinical and preclinical settings [2] [3].
The following diagram illustrates the molecular interactions and subsequent pathways activated by this compound binding to PPARγ.
Key molecular interactions and pathways of this compound.
The structural advantages of this compound translate into superior potency in biochemical and cellular assays.
Table 1: Binding and Functional Activity of this compound Compared to Other TZDs
| Agent | PPARγ EC₅₀ (μM) | PPARα EC₅₀ (μM) | Relative PPARγ Binding Affinity | Key Experimental Models |
|---|---|---|---|---|
| This compound | 0.1374 [3] | 546.3 [4] | 12x higher than rosiglitazone/pioglitazone [2] | TR-FRET assay [3]; Docking analysis [2] |
| Rosiglitazone | 0.1076 [3] | Not specified | (Reference) | TR-FRET assay [3] |
| Pioglitazone | 0.5492 [3] | Not specified | (Reference) | TR-FRET assay [3] |
Table 2: Efficacy of this compound in Preclinical Animal Models
| Experimental Model | Observed Efficacy | Comparative Outcome | Reference |
|---|---|---|---|
| KKAy mice (glucose lowering) | Significant reduction | 2.4-fold increased efficacy vs. rosiglitazone [1] | [1] |
| KKAy mice (triglyceride lowering) | Significant reduction | >8-fold increased efficacy vs. rosiglitazone [1] | [1] |
| Zucker diabetic fatty (ZDF) rats, db/db mice | Glucose-lowering effect | Most effective at 0.3 mg/kg, equivalent to 30 mg/kg pioglitazone [3] | [3] |
This compound's binding to PPARγ sets off a cascade of molecular events that underpin its therapeutic and potential pleiotropic effects.
For researchers aiming to validate or explore these mechanisms, here are methodologies for core experiments cited in the literature.
1. PPARγ Binding and Coactivator Interaction Assay
2. In Vitro Glucose Uptake Assay
3. Inhibition of Cdk5-Mediated Phosphorylation of PPARγ
4. Cell Migration and Invasion Assay (for Cancer/Metastasis Research)
This compound represents an evolution in the TZD class, with a defined structural mechanism contributing to its high potency and distinct biological profile. Its ability to selectively modulate PPARγ phosphorylation and engage multiple signaling pathways makes it a compelling candidate for further research and therapeutic application.
The table below summarizes the fundamental pharmacokinetic data for this compound, primarily from studies on healthy male subjects.
| Parameter | Summary of Data |
|---|---|
| Absorption & Bioavailability | Rapidly absorbed; time to peak plasma concentration (Tmax) is 1 to 3 hours [1] [2] [3]. Absolute bioavailability in rats is nearly complete (92-99%) [4]. |
| Elimination Half-Life | 7.8 to 9.8 hours in healthy male subjects [1] [2] [3]. Half-life allows for once-daily dosing. |
| Protein Binding | Extensively bound to plasma proteins (>99%) [3] [4]. |
| Metabolism | Primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9, CYP2C19, and CYP1A2 [3] [4]. |
| Route of Elimination | Primarily via hepatic metabolism; renal excretion of the unchanged drug is negligible [1] [3]. |
| Steady-State Concentration | Reached by day 5 of once-daily dosing, with no clinically significant drug accumulation observed [1] [2]. |
This compound undergoes hepatic metabolism, and its pharmacokinetics can be influenced by specific transport proteins. The following diagram maps its key metabolic and transport interactions.
Diagram of this compound metabolism and transporter interactions.
The key pharmacokinetic data for this compound was established through controlled clinical trials. Below is a summary of a core study methodology.
Workflow of a key this compound pharmacokinetic study [1] [2] [3].
The pharmacokinetic profile of this compound offers several advantages and considerations for professionals in the field:
Lobeglitazone's primary action is as an insulin sensitizer, achieved through multiple molecular pathways. The diagram below summarizes its core mechanisms.
Core mechanisms of this compound: PPARγ activation and PTP1B inhibition. [1] [2] [3]
Preclinical studies demonstrate that this compound effectively improves key metabolic parameters in various animal models. The table below summarizes quantitative data from these studies.
| Animal Model | Dosage | Treatment Duration | Key Efficacy Findings | Study Reference |
|---|---|---|---|---|
| Zucker Diabetic Fatty (ZDF) rats | 0.3 mg/kg | Not fully specified | Glucose-lowering effect equivalent to pioglitazone 30 mg/kg. [2] | [2] |
| db/db mice | 0.3 mg/kg | Not fully specified | Significant glucose-lowering effect. [2] | [2] |
| High-Fat Diet (HFD)-fed mice | 1 & 5 mg/kg/day | 9 weeks | ↓ Insulin resistance (HOMA-IR); ↑ Hepatic GLUT4 & PPARs expression. [4] | [4] |
| HFD + Fasted/Refed mouse model | 1 mg/kg | Single dose | ↓ Hepatic lipogenesis & ER stress; ↓ Serum ALT; ↓ mTORC1 pathway activity. [1] | [1] |
| ZDF rats | 10 mg/kg | Not fully specified | ↓ Plasma triglycerides by 77%; ↓ Free fatty acids by 98%. [2] | [2] |
For researchers looking to replicate or build upon these findings, here are the methodologies for two key experiments.
This protocol is used to assess in vivo glucose homeostasis and insulin sensitivity [4].
This protocol investigates the molecular mechanism by which this compound protects against acute hepatic lipogenesis [1].
Preclinical evidence suggests this compound may have a differentiated safety profile compared to previous TZDs.
The preclinical data positions this compound as a promising TZD with potent efficacy and a potentially improved safety profile. The observed pleiotropic effects, particularly on lipid metabolism and NAFLD, open research avenues beyond glycemic control [1] [2]. Subsequent clinical studies have begun to translate these findings, showing cardiovascular protective effects in diabetic patients with ischemic stroke without an increased risk of heart failure [5].
The table below summarizes key quantitative data on lobeglitazone's interaction with the PPARγ receptor from various experimental approaches.
| Measurement Type | This compound Value | Comparative Value (Rosiglitazone & Pioglitazone) | Experimental Context / Method |
|---|---|---|---|
| Relative Binding Affinity | Benchmark | 12 times higher [1] [2] [3] | Computational docking analysis using crystal structures [1] |
| PPARγ Activation (EC₅₀) | 0.1374 μM [3] | Rosiglitazone: 0.1076 μM; Pioglitazone: 0.5492 μM [3] | In vitro TR-FRET assay [3] |
| PPARγ Activation (EC₅₀) | 0.018 μM [4] | Rosiglitazone: 0.02 μM; Pioglitazone: 0.30 μM [4] | Cell-based reporter assay [4] |
| In Vivo Efficacy (EC₅₀) | 0.3 mg/kg (equivalent to 30 mg/kg pioglitazone) [3] | 16 times lower than pioglitazone [1] [2] | Glucose-lowering effect in a Type 2 Diabetes animal model (ZDF rats) [1] [3] |
The high-affinity binding of this compound is attributed to its specific molecular structure and unique interactions within the PPARγ ligand-binding domain (LBD), as revealed by crystal structures (e.g., PDB ID: 5YCN) [5].
Structural consequences of this compound binding to PPARγ
The data on this compound's binding and activity were derived from several key experimental methodologies.
This technique determined the 3D atomic structure of the PPARγ LBD in complex with this compound [1] [6].
This cell-based assay measures a compound's ability to activate PPARγ and drive the expression of a reporter gene [4].
This method evaluates the stabilizing effect of a ligand on a protein, which correlates with binding affinity [1].
Workflow for key experiments characterizing this compound-PPARγ interaction
The table below summarizes the incidence of key adverse events associated with lobeglitazone (0.5 mg/day) from a large-scale, real-world observational study in South Korea (n=2,228) [1].
| Adverse Event | Incidence (%) | Number of Cases (n) | Notes |
|---|---|---|---|
| Any Adverse Event | 17.10% | 381 | Majority were non-serious [1] |
| Edema | 1.97% | 44 | Generally mild [1] |
| Hypoglycemia | 2.47% | 55 | Mostly when used with other glucose-lowering drugs; none required medical assistance [2] [1] |
| Fracture | 1.17% | 26 | Lower risk compared to other TZDs [1] |
| Cardiovascular Disease | 0.81% | 18 | Includes myocardial infarction, coronary arterial occlusion [1] |
| Cerebrovascular Disease | 0.81% | 18 | Includes stroke, transient ischemic attack [1] |
| Congestive Heart Failure | 0.04% | 1 | Single reported case [1] |
Additional safety observations from clinical and preclinical studies include:
This compound is a novel thiazolidinedione that functions as a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) [5] [6].
The following diagram illustrates the core signaling pathway and downstream metabolic effects of this compound.
Core this compound signaling pathway and downstream metabolic effects.
Key aspects of its mechanism include:
For researchers designing studies, here are methodologies from key publications on this compound's safety and efficacy.
1. Real-World Long-Term Safety Study (DISCOVERY) [1]
2. Randomized Controlled Trial (RCT) as Add-On Therapy [9]
3. Preclinical Safety and Efficacy in Animal Models [5] [8]
Based on current evidence, this compound presents a promising safety and efficacy profile. Its higher PPAR-γ binding affinity permits a lower dosage, potentially mitigating side effect risks associated with older TZDs. Large-scale real-world data supports its long-term use with a low incidence of major safety concerns.
| Feature | South Korea | India |
|---|---|---|
| Approval Status | Approved [1] [2] | Approved [3] |
| Approval Date | July 4, 2013 [4] [5] | Not specified in search results, but confirmed post-2013 [3] |
| Approving Authority | Ministry of Food and Drug Safety (MFDS) [1] [4] | Drug Controller General of India (DCGI) [3] |
| Brand Name | Duvie [1] [4] | Information missing |
| Recommended Dosage | 0.5 mg once daily [4] [5] | 0.5 mg once daily [3] |
For researchers and drug development professionals, the clinical evidence and mechanistic profile of lobeglitazone are of particular interest.
Substantial clinical evidence supports the use of this compound as an add-on therapy in patients with suboptimally controlled Type 2 Diabetes.
Table 1: Glycemic Efficacy of this compound (0.5 mg) in Clinical Studies
| Study Population & Design | Key Efficacy Endpoint (HbA1c Reduction) | Additional Outcomes |
|---|---|---|
| Indian patients, add-on to existing therapy (12-week, real-world) [3] | -1.1% (±0.72) [3] | FPG: -47.11 mg/dL; PPG: -71.47 mg/dL [3] |
| Korean patients, add-on to Metformin + Sitagliptin (24-week, RCT) [6] | -1.00% (vs. +0.02% for placebo) [6] | Improved HOMA-IR, HOMA-β, and lipid profiles [6] |
This compound is a thiazolidinedione (TZD) that functions primarily as an insulin sensitizer [1] [2].
The following diagram illustrates the core signaling pathway through which this compound exerts its primary metabolic effects.
Primary mechanism of this compound via PPAR-γ activation and downstream metabolic effects.
The most common class-related adverse effects of this compound are edema and weight gain [1]. A real-world study in Indian patients reported a low incidence of hypoglycemia (9.61%), with no events requiring medical assistance [3]. Notably, clinical studies have not observed severe adverse effects related to heart failure, a concern with older TZDs, suggesting a potentially improved safety profile [1] [2].
For professionals seeking to replicate or understand the experimental basis of these findings, here are summaries of key methodologies.
1. In Vitro PTP1B Inhibition Assay [9]
2. In Vivo Model of this compound in NAFLD [8]
Areas of ongoing investigation include:
Lobeglitazone's primary action is mediated by its high-affinity binding to and activation of PPARγ, a nuclear receptor that functions as a master regulator of insulin sensitivity, adipocyte differentiation, and lipid metabolism [1] [2]. The graphic below illustrates the core mechanism by which this compound activation of PPARγ improves insulin sensitivity.
This compound activates PPARγ, altering gene expression to improve insulin sensitivity.
Beyond its primary action on PPARγ, this compound has a secondary molecular target. In vitro studies indicate it is a moderate, reversible, non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin and leptin signaling pathways. This inhibition may provide an additional mechanism for improving insulin sensitivity [3] [2].
The effects of this compound on metabolic parameters and its pharmacokinetic profile are summarized in the following tables.
Table 1: Metabolic Effects of this compound in Key Studies
| Study Model / Type | Key Efficacy Findings | Reference |
|---|---|---|
| Phase 3 Clinical Trial (Human) | HbA1c reduction: -1.00% vs. placebo; Fasting plasma glucose reduction; HOMA-IR improvement; Lipid profile improvement | [4] |
| High-Fat Diet Mouse Model | Significant reduction in insulin resistance; Increased expression of hepatic GLUT4 and PPARs | [5] |
| Preclinical Model (ZDF Rats) | Plasma triglycerides reduced by 77%; Free fatty acids reduced by 98% (at 10 mg/kg dose) | [2] |
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Value / Characteristics | Notes |
|---|---|---|
| Bioavailability | Nearly complete (92.1% - 99.0% in rats) | Absorption is not significantly affected by food [6]. |
| Tmax (Time to Cmax) | 1 - 3 hours (in humans) | Indicates rapid absorption [1]. |
| Protein Binding | Extensive (>99.9%) | Highly bound to plasma proteins [6]. |
| Primary Route of Elimination | Hepatic metabolism | Low renal excretion; can be used in renal impairment without dose adjustment [6] [1]. |
| Half-life | 7.8 - 9.8 hours (in humans) | Supports once-daily dosing [1]. |
To evaluate the insulin-sensitizing effects of this compound in a preclinical setting, the following experimental approaches have been used.
1. In Vivo Model: High-Fat Diet (HFD)-Fed Mice
2. Clinical Pharmacokinetic Interaction Study
While this compound effectively improves insulin sensitivity, some preclinical observations warrant further investigation. For instance, in HFD-fed mice, this compound improved insulin resistance and hypothalamic leptin signaling but did not reduce HFD-induced body weight gain or hepatic steatosis [5]. This highlights the complexity of metabolic regulation and indicates areas for future study.
This compound sulfate is a novel thiazolidinedione-class antidiabetic drug used in the management of Type 2 Diabetes Mellitus. As a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, it combats insulin resistance in peripheral tissues, thereby improving glycemic control. The chemical structure of this compound, characterized by the presence of a thiazolidinedione ring and a pyrimidine moiety, presents specific analytical challenges due to its hydrophobic nature (LogP = 4.31) and potential degradation pathways. These characteristics necessitate robust chromatographic methods for accurate quantification in pharmaceutical formulations and stability studies. [1]
The development of precise and reliable HPLC methods for this compound quantification is essential for quality control in pharmaceutical manufacturing and for ensuring consistent drug performance. This compound is typically administered in fixed-dose combinations with other antidiabetic agents like metformin and glimepiride, creating additional analytical challenges due to significant differences in polarity, concentration ratios, and extraction efficiencies between components. Furthermore, the absence of official pharmacopoeial methods for this compound underscores the importance of developing validated analytical procedures that can be adopted by quality control laboratories. [2] [1] [3]
Recent research has yielded several robust HPLC methods for this compound quantification, each optimized for specific applications and combination formulations. The table below summarizes three key developed methods:
Table 1: Comparison of HPLC methods for this compound quantification
| Method Aspect | Stability-Indicating Method | Method with Metformin | Method with Glimepiride |
|---|---|---|---|
| Column | C18 column (250 × 4.6 mm, 5 µm) | Phenomenex Strong Cation Exchange (250 mm × 4.6 mm, 10 µm) | Inertsil C18 (150 × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient: 20 mM ammonium acetate (pH 4.4) and acetonitrile | Ammonium dihydrogen phosphate (pH 3.0) and premix of methanol:acetonitrile (80:20) | Potassium dihydrogen phosphate buffer (pH 2.3):methanol (27:73, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection | PDA at 248 nm | PDA at 251 nm | UV at 228 nm |
| Retention Time | ~11.5 minutes | Specific to method | 2.057 min (this compound), 7.489 min (glimepiride) |
| Linear Range | 2-30 µg/mL | Specific to method | 2.50-7.50 µg/mL (this compound) |
| Key Features | Stability-indicating, resolves degradation products | Handles extreme polarity differences | Green chemistry principles, rapid analysis |
The stability-indicating method employs a sophisticated gradient elution program to resolve this compound from its degradation products. The initial mobile phase composition is set at 65:35 (v/v) ammonium acetate buffer (20 mM, pH 4.4) and acetonitrile, transitioning to 20:80 (v/v) over 15 minutes. This method effectively addresses the strong hydrophobic interactions between this compound and the C18 stationary phase, which initially caused peak broadening when higher aqueous content was used. The optimized method demonstrates excellent peak symmetry with a peak width at half-height (wh) of 0.12 minutes, representing a significant improvement over initial method development attempts. [1]
For combination formulations, the methods with metformin and glimepiride present innovative solutions to analytical challenges. The method with metformin utilizes a strong cation exchange column to simultaneously quantify compounds with extreme polarity differences—this compound (water-insoluble) and metformin hydrochloride (highly water-soluble)—at dramatically different dosage strengths (0.5 mg vs. 500 mg). Meanwhile, the method with glimepiride exemplifies the application of green analytical chemistry principles through its relatively short run time and environmentally conscious solvent selection, achieving an AGREE greenness score of 0.68. [3] [4]
Buffer Solution (20 mM ammonium acetate, pH 4.4): Dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC-grade water. Adjust pH to 4.4 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas by sonication for 10 minutes.
Organic Phase: HPLC-grade acetonitrile filtered through a 0.45 µm membrane filter.
Gradient Program: The following gradient elution is employed for separation:
Table 2: Gradient elution program for stability-indicating method
| Time (min) | Buffer (%) | Acetonitrile (%) | Elution Mode |
|---|---|---|---|
| 0 | 65 | 35 | Isocratic |
| 2 | 65 | 35 | Linear gradient |
| 12 | 20 | 80 | Linear gradient |
| 15 | 20 | 80 | Isocratic |
| 16 | 65 | 35 | Linear gradient |
| 20 | 65 | 35 | Equilibration |
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound sulfate reference standard and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent (methanol:water, 50:50 v/v) and sonicate for 10 minutes to dissolve. Cool to room temperature and make up to volume with the same diluent.
Working Standard Solutions: Prepare a series of working standards in the concentration range of 2-30 µg/mL by appropriate dilution of the stock solution with the same diluent.
Tablet Formulation: Weigh and finely powder 20 tablets. Transfer an accurately weighed quantity of the powder equivalent to 0.5 mg of this compound sulfate to a 10 mL volumetric flask.
Extraction: Add approximately 7 mL of diluent, sonicate for 15 minutes with intermittent shaking, and cool to room temperature.
Dilution: Make up to volume with diluent and mix well. Filter through a 0.45 µm syringe filter. Discard the first 1 mL of filtrate and use the subsequent portion for analysis.
Forced degradation studies, also known as stress testing, are conducted to establish the inherent stability characteristics of this compound and to develop a validated stability-indicating analytical method. These studies provide critical information about degradation pathways and help identify potential degradation products that may form under various storage conditions. The protocol follows ICH Q1A(R2) and ANVISA RDC 53/2015 guidelines, recommending drug degradation in the range of 5-20% for adequate evaluation of method selectivity. [1]
Acidic Degradation:
Alkaline Degradation:
Oxidative Degradation:
Photolytic Degradation:
Thermal Degradation:
Metal-Catalyzed Degradation:
The thiazolidinedione ring of this compound demonstrates particular lability under alkaline conditions, with significant degradation observed. Moderate degradation occurs under metallic and dry heat stress conditions. The method should effectively resolve the parent drug from its degradation products, with peak purity indices greater than 0.999, confirming method selectivity. The major degradation products can be characterized using LC-HRMS to elucidate degradation pathways. [1]
The developed HPLC methods for this compound quantification must be validated according to ICH Q2(R2) guidelines to ensure reliability, accuracy, and reproducibility for intended applications. The table below summarizes key validation parameters and typical acceptance criteria:
Table 3: Method validation parameters and acceptance criteria for this compound HPLC methods
| Validation Parameter | Experimental Approach | Acceptance Criteria |
|---|---|---|
| Linearity | 6 concentration levels analyzed in triplicate | Correlation coefficient (r²) > 0.999 |
| Range | 2-30 µg/mL for stability-indicating method | Established from linearity studies |
| Accuracy | Recovery studies at 3 levels (80%, 100%, 120%) | Recovery 98-102% |
| Precision | ||
| - Repeatability | 6 injections of 100% concentration | RSD < 2% |
| - Intermediate precision | Different days, analysts, instruments | RSD < 2% |
| Specificity | Forced degradation studies | No interference from degradation products |
| Detection Limit (LOD) | Signal-to-noise ratio 3:1 | ~17 ng/band (HPTLC reference) |
| Quantitation Limit (LOQ) | Signal-to-noise ratio 10:1 | ~52 ng/band (HPTLC reference) |
| Robustness | Deliberate variations in pH, temperature, flow rate | RSD of retention time < 2% |
The validation process demonstrates that the method is suitable for its intended purpose. The linearity is established with a correlation coefficient of 0.9991, indicating excellent relationship between concentration and detector response. The method exhibits high precision with relative standard deviation of peak area below 2%, and accuracy with recovery rates ranging between 98% and 101%. The method proves robust against small deliberate variations in chromatographic conditions, ensuring reliability during routine use. [2] [1]
Diagram 1: Systematic workflow for developing HPLC methods for this compound quantification, covering key optimization parameters including column selection, mobile phase composition, gradient profile, and detection wavelength.
Diagram 2: Comprehensive forced degradation study workflow illustrating various stress conditions applied to this compound to evaluate stability and develop stability-indicating methods.
The developed HPLC methods for this compound quantification find significant applications in pharmaceutical quality control and stability testing. The stability-indicating method is particularly valuable for assessing shelf-life and storage conditions of this compound formulations. The method's ability to resolve degradation products from the parent compound ensures accurate quantification of this compound even in partially degraded samples, providing essential data for formulation optimization and packaging selection. [1]
For fixed-dose combination products, the developed methods enable simultaneous quantification of this compound with other antidiabetic agents, addressing significant analytical challenges posed by differing physicochemical properties. The method with metformin handles an extreme concentration ratio (1:1000) and polarity differences, while the method with glimepiride provides rapid analysis suitable for high-throughput quality control environments. The application of green chemistry principles in method development, evidenced by the use of less hazardous solvents and minimized waste generation, aligns with current industry trends toward sustainable analytical practices. [3] [4]
Peak Tailing: If this compound peak exhibits tailing (tailing factor > 2), consider adding 0.1% triethylamine to the mobile phase to mask residual silanol groups on the stationary phase.
Retention Time Shift: Significant retention time drift may indicate mobile phase pH instability. Prepare fresh buffer daily and ensure consistent pH adjustment.
Poor Resolution from Degradants: If resolution between this compound and degradation products is suboptimal (< 2.0), fine-tune the gradient program by reducing the acetonitrile gradient slope from 2.5% to 1.5% per minute.
Baseline Noise: High baseline noise in UV detection may indicate contaminated column or mobile phase contaminants. Flush column with strong solvents and use high-purity reagents.
Before sample analysis, ensure the HPLC system meets the following system suitability criteria:
The HPLC methods detailed in these application notes provide robust, validated approaches for the quantification of this compound in pharmaceutical formulations. The stability-indicating method effectively resolves this compound from its degradation products, enabling accurate assessment of drug stability under various stress conditions. The methods for combination formulations address significant analytical challenges through innovative chromatographic approaches, including specialized columns and optimized mobile phases. Implementation of these protocols will support quality control laboratories in ensuring the safety, efficacy, and quality of this compound-containing pharmaceutical products.
1. Analytical Technique and Conditions Recent, high-quality research indicates that Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable and robust technique for lobeglitazone analysis [1]. The following conditions, optimized using a Quality by Design (QbD) approach for a drug formulation, provide an excellent starting point for method development.
2. Sample Preparation Workflow A generic protein precipitation technique is suggested as a starting point for plasma samples. This workflow outlines the core steps you would need to establish and optimize in the lab.
3. Key Validation Parameters & Target Criteria Method validation must demonstrate that the procedure is reliable for its intended use. The table below outlines the core validation parameters as per ICH guidelines, with example acceptance criteria derived from formulation studies [1] [2]. You must establish and validate all parameters for your specific plasma method.
| Validation Parameter | Protocol / Methodology | Target Acceptance Criteria |
|---|---|---|
| Linearity & Range | Analyze a minimum of 5 concentrations in the expected range [2]. | Correlation coefficient (r²) > 0.999 [1]. |
| Accuracy | Analyze QC samples at 3 levels (low, medium, high) with n ≥ 9 [2]. | Mean % Recovery of 98–102% [3]. |
| Precision | Repeatability: Analyze 6 replicates at 100% concentration [2]. Intermediate Precision: Different analyst or instrument on another day [2]. | % RSD < 2% [1] [3]. | | Specificity | No interference from blank plasma components at the retention time of this compound [2]. | Resolution from the nearest peak > 2.0 [1]. | | LOD & LOQ | Based on Signal-to-Noise ratio [2]. | LOD: S/N ≈ 3:1 LOQ: S/N ≈ 10:1 (with precision RSD < 2%) [2]. | | Robustness | Deliberate, small changes in flow rate, mobile phase pH, or column temperature [2]. | Method remains unaffected (RSD of retention time and area < 2%). |
1. Procedure: Linearity Study
2. Procedure: Accuracy (Recovery) Study
When adapting a method from formulations to plasma, several additional factors require careful attention:
Lobeglitazone (CKD-501) is a novel peroxisome proliferator-activated receptor gamma (PPARγ) agonist developed for managing type 2 diabetes mellitus. It demonstrates potent glycemic control with additional beneficial effects on lipid metabolism and potential pleiotropic effects on atherosclerosis and inflammation [1]. Analytical Quality by Design (AQbD) represents a systematic, risk-based approach to analytical method development that emphasizes thorough understanding and control of the method throughout its lifecycle. This paradigm shift from traditional univariate methods ensures robust, reproducible, and fit-for-purpose analytical procedures that minimize out-of-trend (OOT) and out-of-specification (OOS) results [2].
The ATP defines the method requirements for quantifying this compound in biological matrices:
CQAs are method performance characteristics that must be within appropriate limits:
Initial risk identification using Ishikawa diagram to evaluate potential impact of method parameters on CQAs:
A Central Composite Design (CCD) is recommended for response surface methodology to optimize critical method parameters:
The MODR represents the established operating ranges for CMPs that ensure method robustness:
| Critical Method Parameter | Operable Range | Optimal Condition |
|---|---|---|
| Buffer pH | 3.0-5.0 | 4.0 |
| Organic modifier ratio | 65-75% | 70% |
| Column temperature (°C) | 30-40 | 35 |
| Flow rate (mL/min) | 0.9-1.1 | 1.0 |
Mobile Phase Preparation:
Standard Stock Solution Preparation:
Sample Preparation (Protein Precipitation):
Chromatographic Conditions:
Mass Spectrometric Conditions:
The method was validated according to ICH guidelines:
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Retention time (RSD, n=6) | ≤2% | 0.45% |
| Peak area (RSD, n=6) | ≤5% | 2.1% |
| Theoretical plates | >2000 | 6850 |
| Tailing factor | ≤2.0 | 1.2 |
| Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity range | 50-10,000 ng/mL | R² > 0.99 |
| LLOQ | 50 ng/mL | Accuracy 85-115%, precision ≤20% |
| Accuracy | 94.2-106.8% | 85-115% |
| Precision (intra-day) | 2.5-7.8% RSD | ≤15% |
| Precision (inter-day) | 4.2-9.1% RSD | ≤15% |
| Recovery | 85.2 ± 5.3% | Consistent and reproducible |
| Matrix effect | 92.7 ± 6.1% | No significant suppression/enhancement |
The AQbD-developed method demonstrates excellent linearity (R>0.999) across 50-10,000 ng/mL with LLOQ of 50 ng/mL, sufficient for quantifying this compound up to 24 hours post-dose in rats receiving 1 mg/kg oral dose [3].
The AQbD approach to this compound analytical method development provides a scientifically sound, robust, and well-understood LC-MS/MS method suitable for pharmacokinetic studies. The systematic methodology enhances method understanding, controls critical parameters, and ensures reliable performance throughout the method lifecycle. This protocol can be readily implemented in pharmaceutical analysis laboratories supporting clinical trials and bioavailability studies of this compound formulations.
Lobeglitazone is a novel thiazolidinedione (TZD) class oral antidiabetic agent developed to address the need for effective insulin sensitizers with improved safety profiles. It was first approved by the Korean Ministry of Food and Drug Safety in July 2013 and is marketed under the brand name Duvie (0.5 mg tablets) [1] [2]. More recently, it has gained approval in India (marketed as LOBG) for managing type 2 diabetes mellitus (T2DM) [2] [3]. This compound remains investigational in the United States, Canada, and European Union [4].
This agent was designed through structural modification of rosiglitazone, incorporating a p-methoxyphenoxy group at the 4-position of the pyrimidine moiety, resulting in significantly enhanced binding affinity for the peroxisome proliferator-activated receptor gamma (PPARγ) target [1] [2].
This compound functions as a selective and potent PPARγ agonist that primarily improves insulin sensitivity in peripheral tissues [1] [5] [2]. The mechanism can be summarized as follows:
The diagram below illustrates the core mechanistic pathway of this compound:
The activation of PPARγ by this compound produces several important metabolic consequences:
The established dosing regimen for this compound is consistent across clinical studies and real-world applications:
This compound has been studied extensively in combination with other antidiabetic agents:
Table 1: Glycemic Efficacy of this compound 0.5 mg/day Across Study Types
| Study Type | Patient Population | Duration | HbA1c Reduction | FPG Reduction | Additional Outcomes |
|---|---|---|---|---|---|
| Monotherapy [8] | Drug-naïve or washout T2DM patients | 24 weeks | -0.44% (vs +0.16% placebo) | Significant reduction | 44% achieved HbA1c <7% (vs 12% placebo) |
| Add-on to Metformin + Sitagliptin [6] | Inadequately controlled T2DM on dual therapy | 24 weeks | -1.00% (vs +0.02% placebo) | Significant improvement | 53.04% achieved HbA1c <7% (vs 13.04% placebo) |
| Real-world Observational [7] | T2DM patients in clinical practice | 12 months | -1.05% from baseline | Sustained reduction | Long-term durability demonstrated |
| Indian Population Study [3] | Suboptimally controlled T2DM | 12 weeks | -1.1% from baseline | -47.11 mg/dL | 57.3% with BMI 25-30 achieved target HbA1c |
Table 2: Effects on Metabolic Parameters Across Clinical Trials
| Parameter | Monotherapy Trial [8] | Add-on Therapy Trial [6] | Real-World Study [7] |
|---|---|---|---|
| HOMA-IR | Significant improvement | Significantly improved vs placebo | Not specified |
| HOMA-β | Not specified | Significantly improved vs placebo | Not specified |
| QUICKI | Not specified | Significantly improved vs placebo | Not specified |
| Triglycerides | Significant improvement | Improved | Significant reduction |
| HDL-C | Significant increase | Not specified | Significant increase |
| LDL-C | Improved (small dense LDL) | Reduced | Significant reduction |
| Total Cholesterol | Not specified | Improved | Significant reduction |
Based on comprehensive clinical trials and real-world evidence involving thousands of patients, this compound demonstrates a generally favorable safety profile:
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial Duration: 24-week core period with optional extension Population: T2DM patients with inadequate control (HbA1c 7.0-10.0%) Intervention: this compound 0.5 mg/day versus matching placebo Primary Endpoint: Change in HbA1c from baseline to Week 24 Key Secondary Endpoints:
Study Design: Non-interventional, multicenter, retrospective observational study Data Collection: Electronic medical records from multiple centers Population: T2DM patients receiving this compound 0.5 mg for ≥1 year Primary Outcomes: Long-term safety incidence (edema, weight gain, fractures, cardiovascular events, hypoglycemia) Secondary Outcomes: Glycemic efficacy durability, lipid parameter changes Statistical Analysis: Wilcoxon signed-rank test for laboratory variable changes from baseline [7]
This compound represents a valuable addition to the T2DM treatment arsenal, offering effective glycemic control through insulin sensitization with a potentially improved safety profile compared to earlier TZDs. The consistent efficacy demonstrated across monotherapy, combination therapy, and real-world settings, coupled with beneficial effects on lipid parameters and insulin resistance, positions this compound as a viable option for managing T2DM, particularly in insulin-resistant patients.
Future research directions should include:
The following tables summarize the efficacy and safety outcomes of this compound treatment across different clinical scenarios, based on randomized controlled trials.
Table 1: Glycemic Control and Insulin Function Parameters
| Study Description | Treatment Groups | HbA1c Change from Baseline | Fasting Plasma Glucose Change | HOMA-IR Change | HOMA-β Change | Study Reference |
|---|---|---|---|---|---|---|
| Add-on to Metformin & Sitagliptin (24 wks) | This compound 0.5 mg | -1.00% | Significant reduction | Improved | Improved | [1] |
| Placebo | +0.02% | Not significant | Not significant | Not significant | [1] | |
| Add-on to Metformin & DPP4i (24 wks) | This compound 0.25 mg (Low-dose) | - | - | No significant difference between groups | No significant difference between groups | [2] |
| This compound 0.5 mg (Std-dose) | - | - | No significant difference between groups | No significant difference between groups | [2] | |
| Monotherapy (24 wks) | This compound 0.5 mg | -0.44% | - | Improved | - | [3] |
| Placebo | +0.16% | - | - | - | [3] |
Table 2: Safety, Lipid, and Other Parameters
| Study Description | Treatment Groups | Weight Change from Baseline | Adverse Events | Key Lipid Profile Changes | Study Reference |
|---|---|---|---|---|---|
| Add-on to Metformin & Sitagliptin (52 wks) | This compound 0.5 mg | - | Comparable to placebo | Improved | [1] |
| Placebo | - | Comparable to this compound | - | [1] | |
| Add-on to Metformin & DPP4i (24 wks) | This compound 0.25 mg (Low-dose) | +0.50 kg | Fewer overall events | Improved (No sig. diff. between groups) | [2] |
| This compound 0.5 mg (Std-dose) | +1.36 kg | More frequent events | Improved (No sig. diff. between groups) | [2] | |
| Monotherapy (24 wks) | This compound 0.5 mg | +0.89 kg | Comparable to placebo | Triglycerides ↓, HDL-C ↑ | [3] |
| Placebo | -0.63 kg | Comparable to this compound | - | [3] |
This protocol outlines a methodology for evaluating the real-world effectiveness and safety of this compound.
Data will be collected from electronic health records at baseline, 12 weeks, and 24 weeks.
This compound is a potent peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist. The diagrams below illustrate its mechanism of action and the proposed study design.
Mechanism Insights: this compound binds to the PPAR-γ ligand-binding domain with high affinity, stabilizing its active conformation and facilitating the transcription of genes that improve insulin sensitivity and glucose metabolism [4]. A unique structural feature of this compound is its p-methoxyphenoxy group, which forms additional hydrophobic contacts within the PPAR-γ Ω-pocket, contributing to its higher potency and potentially lower effective dose compared to other TZDs like pioglitazone and rosiglitazone [4]. Beyond its primary action, emerging research suggests this compound may have secondary, PPAR-γ-dependent effects, such as inhibiting TGF-β1-induced epithelial-mesenchymal transition (EMT) in cancer cells [5] and potentially inhibiting protein tyrosine phosphatase 1B (PTP1B), which could provide additional beneficial off-target effects [6].
Available evidence indicates that this compound is an effective and generally well-tolerated option for managing type 2 diabetes. The proposed real-world study protocol and mechanistic insights provide a framework for researchers to further validate its effectiveness in diverse clinical populations and explore its unique pharmacological profile.
Lobeglitazone is a novel thiazolidinedione (TZD) developed by Chong Kun Dang Pharmaceutical Corporation that functions as a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist. Approved by the Ministry of Food and Drug Safety in South Korea in July 2013, it has since been incorporated into treatment algorithms for type 2 diabetes mellitus (T2DM) in several Asian countries, including India [1] [2]. This compound is characterized by its higher binding affinity to PPARγ compared to other TZDs, demonstrated to be approximately 12 times greater than that of rosiglitazone and pioglitazone, allowing for a lower effective dose of 0.5 mg once daily [1] [3]. This enhanced binding affinity stems from structural modifications to the rosiglitazone molecule, specifically the introduction of a p-methoxyphenoxy group at the 4-position of the pyrimidine moiety, which enables extended interaction with the hydrophobic pocket of PPARγ [3].
The pharmacokinetic profile of this compound demonstrates favorable characteristics for clinical use. After oral administration, this compound reaches peak plasma concentrations within 1-3 hours and declines monoexponentially with a half-life of 7.8-9.8 hours [1] [2]. Steady-state concentrations are achieved by day 5 of once-daily dosing without clinically significant drug accumulation [1]. This compound is primarily metabolized by hepatic cytochrome P450 enzymes (with involvement of CYP1A2, 2C9, and 2C19 suggested by in vitro studies) and exhibits minimal renal excretion, making it suitable for patients with renal impairment without dose adjustment [4] [2]. Its extensive plasma protein binding (up to 99.9%) and linear kinetics across therapeutic doses complete its favorable pharmacokinetic profile [4].
This compound exerts its primary antidiabetic effects through activation of PPARγ, a nuclear receptor that functions as a master regulator of glucose and lipid metabolism [1]. Upon activation, PPARγ heterodimerizes with the retinoid X receptor and binds to specific peroxisome proliferator response elements in the promoter regions of target genes [3]. This binding leads to transcriptional regulation of genes involved in insulin sensitivity, adipocyte differentiation, and lipid metabolism. Specifically, this compound promotes the differentiation of preadipocytes into insulin-sensitive small adipocytes and induces redistribution of adipose tissue from visceral to subcutaneous depots [1]. Additionally, this compound has been shown to enhance beige adipocyte formation and promote brown adipocyte development, contributing to improved energy expenditure and thermogenesis [1] [3].
Unlike other TZDs, this compound demonstrates a unique effect on cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at Ser245 [3]. Cdk5-mediated phosphorylation is known to alter the expression of specific genes associated with insulin resistance, and this compound exhibits a superior inhibitory effect on this phosphorylation compared to rosiglitazone [3]. This specific action may contribute to this compound's potent insulin-sensitizing effects while potentially minimizing adverse effects associated with full PPARγ agonism.
The rationale for combining this compound with other antidiabetic agents lies in their complementary mechanisms of action that target different pathophysiological aspects of T2DM. The diagram below illustrates these complementary mechanisms:
Diagram 1: Complementary mechanisms of this compound with other antidiabetic drug classes in type 2 diabetes management
The complementary mechanisms illustrated above create a multifaceted approach to diabetes management. This compound's primary action on insulin sensitization in peripheral tissues complements the hepatic glucose reduction of metformin, the incretin enhancement of DPP-4 inhibitors like sitagliptin, and the renal glucose excretion promoted by SGLT2 inhibitors like dapagliflozin [5] [6]. This strategic combination allows for targeted addressing of multiple pathophysiological defects in T2DM while potentially minimizing dose-dependent adverse effects through synergistic efficacy.
This compound has demonstrated significant glycemic improvements across multiple clinical trials, both as monotherapy and in combination with other antidiabetic agents. In a 24-week multicenter, randomized, double-blind, placebo-controlled trial of this compound monotherapy (0.5 mg once daily) in 173 T2DM patients, this compound produced a significant reduction in HbA1c compared to placebo (-0.44% vs. +0.16%, mean difference -0.6%, p<0.0001) [7]. Additionally, 44% of patients achieved the HbA1c goal of <7% in the this compound group compared to only 12% in the placebo group (p<0.0001) [7]. The table below summarizes key efficacy endpoints from major clinical trials of this compound combination therapies:
Table 1: Glycemic Efficacy of this compound in Combination Therapies from Clinical Trials
| Combination Regimen | Study Duration | HbA1c Reduction (%) | FPG Reduction (mg/dL) | Additional Benefits | Reference |
|---|---|---|---|---|---|
| Metformin + Sitagliptin + this compound (0.5 mg/day) | 24 weeks | -1.00 ± 0.09% (vs. +0.02 ± 0.09% with placebo) | Significant reduction (p<0.0001) | Improved HOMA-IR, HOMA-β, QUICKI, and lipid parameters | [5] |
| Monotherapy (0.5 mg/day) | 24 weeks | -0.44% (vs. +0.16% with placebo) | Not specified | Improved insulin resistance markers; 44% achieved HbA1c <7% | [7] |
| Metformin + this compound (0.5 mg/day) vs. Metformin + Pioglitazone (15 mg/day) | 24 weeks | Non-inferior to pioglitazone combination | Similar reduction | Comparable lipid improvements and overall safety profile | [6] |
| Various Combinations (Meta-analysis) | 24 weeks | -0.23% (95% CI: -0.62 to 0.16) | -7.12 mg/dL (95% CI: -20.09 to 5.85) | Improved lipid profile; significantly lower hypoglycemia risk | [8] |
Beyond conventional glycemic parameters, this compound combination therapy demonstrates benefits on underlying metabolic defects. In the study combining this compound with metformin and sitagliptin, significant improvements were observed in HOMA-IR (homeostatic model assessment of insulin resistance), HOMA-β (β-cell function), and QUICKI (quantitative insulin sensitivity check index), indicating enhanced insulin sensitivity and preserved β-cell function [5]. These findings suggest that this compound addresses fundamental pathophysiological processes in T2DM progression rather than merely reducing glucose levels.
This compound combination therapy provides several important non-glycemic benefits that may contribute to comprehensive cardiovascular risk reduction:
Lipid Profile Improvements: this compound monotherapy significantly improved multiple lipid parameters, including triglycerides, HDL-cholesterol, small dense LDL-cholesterol, free fatty acids, and apolipoprotein-B/CIII compared to placebo (p<0.01 for all) [7]. These modifications to the atherogenic lipid profile represent an important ancillary benefit, particularly given the prevalence of diabetic dyslipidemia in T2DM patients.
Cardiovascular Protective Effects: A nationwide nested case-control study utilizing Korean health claims data demonstrated that this compound was associated with a significant 26% reduction in a composite endpoint of recurrent stroke, myocardial infarction, and all-cause death (adjusted OR 0.74; 95% CI 0.61-0.90; p=0.002) in T2DM patients with ischemic stroke [9]. Importantly, this compound did not increase the risk of heart failure (adjusted OR 0.90; 95% CI 0.66-1.22; p=0.492), addressing a significant concern associated with earlier TZDs [9].
Hepatic and Vascular Effects: Preclinical studies suggest potential benefits on non-alcoholic fatty liver disease (NAFLD), with this compound attenuating hepatic steatosis in obese mice by increasing insulin sensitivity and inhibiting hepatic lipogenesis [1] [3]. Additional studies report favorable effects on atherosclerosis, with this compound reducing neointimal formation after balloon injury in rat carotid arteries and decreasing atheromatous burden in ApoE−/− mice fed a high-fat/high-cholesterol diet [3].
Study Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled, phase III clinical trial with a 24-week double-blind phase followed by a 28-week open-label extension phase [5].
Patient Population:
Randomization and Dosing:
Endpoint Assessment:
Statistical Analysis:
Study Design: A randomized, open-label, multiple-dose, two-part, two-sequence, crossover study in healthy volunteers [6].
Study Populations:
Dosing and Sample Collection:
Analytical Methods:
Safety Monitoring:
The workflow for clinical investigation of this compound combinations is summarized below:
Diagram 2: Clinical trial workflow for this compound combination therapy studies
This compound demonstrates a generally favorable safety profile comparable to other antidiabetic agents, with most adverse events being mild to moderate in severity. Pooled analysis from clinical trials indicates that the overall incidence of adverse events with this compound is similar to placebo and active comparators [5] [7] [8]. The most commonly observed adverse effects classically associated with TZDs include:
Weight Gain: this compound monotherapy resulted in a mean weight gain of 0.89 kg compared to a weight loss of 0.63 kg in the placebo group (mean difference 1.52 kg, p<0.0001) over 24 weeks [7]. The weight gain is typically modest and attributable to increased subcutaneous fat deposition and fluid retention rather to than increased caloric intake [1].
Peripheral Edema: Mild to moderate peripheral edema has been observed with this compound therapy, consistent with the class effect of TZDs [4] [2]. The incidence appears to be dose-dependent and may be more pronounced when combined with insulin [1].
Other Effects: Unlike rosiglitazone and pioglitazone, this compound has not demonstrated adverse effects on bone mineral density in preclinical studies and did not increase the risk of heart failure in a large real-world study [1] [9]. Additionally, long-term carcinogenicity studies in rats and mice showed low carcinogenic potential without induction of urothelial tumors, addressing concerns that have impacted other TZDs [1] [3].
This compound's pharmacokinetic profile supports its use in various special populations:
Renal Impairment: As this compound is primarily metabolized hepatically with minimal renal excretion (<10% of total dose), no dose adjustment is necessary in patients with renal impairment [4] [2]. This represents a significant advantage over many antidiabetic agents that require dose modification or are contraindicated in renal dysfunction.
Hepatic Impairment: Although formal studies in hepatic impairment are limited, this compound should be used with caution in patients with significant liver disease, as it is extensively metabolized in the liver [4]. Regular monitoring of liver enzymes is recommended, consistent with the monitoring approach for other TZDs.
Elderly Patients: No specific dose adjustment is recommended for elderly patients, though standard precautions regarding comorbid conditions and concomitant medications should be observed [1].
This compound represents a valuable therapeutic option for combination therapy in T2DM, offering potent PPARγ activation with a favorable safety profile. The 0.5 mg once-daily dosing provides effective glycemic control both as monotherapy and in combination with other antidiabetic classes, including metformin, DPP-4 inhibitors, and SGLT2 inhibitors [5] [7] [6]. Its complementary mechanisms of action enable targeted addressing of multiple pathophysiological defects in T2DM, particularly insulin resistance, which is inadequately addressed by many other antidiabetic classes.
The growing evidence for this compound's potential cardiovascular benefits, demonstrated in real-world studies showing reduced composite cardiovascular outcomes without increased heart failure risk, positions it favorably in the current treatment landscape where cardiovascular safety is paramount [9]. Additionally, its pleiotropic effects on lipid metabolism, hepatic steatosis, and vascular health may provide ancillary benefits beyond glycemic control [1] [3] [7].
Future research directions should include larger prospective cardiovascular outcome trials, longer-term studies on bone health and body composition effects, and investigations into potential benefits in non-alcoholic fatty liver disease. Furthermore, exploration of this compound's effects in prediabetes and early diabetes, where targeting insulin resistance may have particularly profound benefits on disease progression, represents a promising research avenue.
This compound is a novel thiazolidinedione (TZD) class medication that functions as a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist with demonstrated benefits for non-alcoholic fatty liver disease (NAFLD). Approved in South Korea since 2013 and subsequently in India, this compound has shown promising hepatoprotective effects in both preclinical models and clinical studies of NAFLD, a condition closely associated with type 2 diabetes mellitus (T2DM) and insulin resistance. Unlike first-generation TZDs, this compound exhibits a 12-fold higher binding affinity for PPARγ compared to pioglitazone and rosiglitazone, allowing for effective dosing at 0.5 mg daily while potentially minimizing off-target effects [1]. The molecular structure of this compound features a p-methoxy phenoxy group at the fourth position of the pyrimidine group, which contributes to its enhanced receptor affinity and specificity [1].
NAFLD represents a spectrum of liver conditions ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and potentially cirrhosis. The pathogenesis of NAFLD involves complex interactions between insulin resistance, dysregulated lipid metabolism, and inflammatory processes. This compound addresses multiple aspects of NAFLD pathophysiology through its insulin-sensitizing properties and direct effects on hepatic lipid metabolism. Recent research has elucidated that this compound protects against NAFLD progression not only through PPARγ activation but also via inhibition of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which plays a central role in hepatic lipogenesis regulation [2]. This document provides comprehensive application notes and detailed experimental protocols for investigating this compound in NAFLD models, supporting researchers in designing rigorous studies to explore its therapeutic potential.
This compound primarily functions as a potent PPARγ agonist, activating this nuclear receptor and regulating the transcription of genes involved in glucose and lipid metabolism. PPARγ activation promotes adipose tissue remodeling, leading to improved systemic insulin sensitivity and reduced flux of free fatty acids to the liver [3]. In white adipose tissue, this compound treatment increases the population of small insulin-sensitive adipocytes and decreases the M1-to-M2 macrophage ratio, indicating a shift from pro-inflammatory to anti-inflammatory macrophage polarization [3]. This adipose tissue remodeling contributes to reduced systemic inflammation and improved insulin sensitivity, which indirectly benefits hepatic steatosis.
Additionally, this compound promotes the development of brown and beige adipose tissue, enhancing energy expenditure through thermogenesis [3]. This effect is mediated through upregulation of interferon regulatory factor-4 (IRF4), a key transcriptional regulator of thermogenesis. The browning of white adipose tissue increases lipid utilization and reduces ectopic fat deposition in the liver. This compound also demonstrates beneficial effects on lipid metabolism, increasing high-density lipoprotein cholesterol (HDL-C) while reducing triglycerides and small dense low-density lipoprotein cholesterol (LDL-C) [4]. These lipid-modifying effects contribute to its overall hepatoprotective properties in NAFLD.
Beyond PPARγ activation, this compound directly impacts hepatic lipid metabolism through inhibition of the mTORC1 signaling pathway, which is hyperactivated in NAFLD [2]. The mTORC1 pathway promotes hepatic lipogenesis by upregulating transcription factors such as sterol regulatory element-binding protein-1c (SREBP-1c) and carbohydrate response element binding protein (ChREBP), which activate genes involved in fatty acid and triglyceride synthesis. This compound-mediated mTORC1 inhibition reduces the expression and activation of these key lipogenic regulators, thereby decreasing hepatic lipid accumulation.
This compound also alleviates endoplasmic reticulum (ER) stress and reduces ω-oxidation of fatty acids, which are key contributors to oxidative liver injury in NAFLD progression [2]. By inhibiting these interconnected pathways, this compound protects hepatocytes from lipotoxicity and oxidative damage, preventing the progression from simple steatosis to NASH. The following diagram illustrates the key molecular mechanisms through which this compound exerts its hepatoprotective effects:
Figure 1: Molecular Mechanisms of this compound in NAFLD Treatment. This compound exerts hepatoprotective effects through dual pathways of PPARγ activation and mTORC1 inhibition, resulting in reduced hepatic lipid accumulation, oxidative stress, and inflammation.
The following diagram illustrates the comprehensive workflow for in vivo assessment of this compound in NAFLD models:
Figure 2: Comprehensive Workflow for In Vivo Assessment of this compound in NAFLD Models. The experimental design includes animal model selection, NAFLD induction, this compound treatment, comprehensive metabolic phenotyping, tissue analysis, and data interpretation.
Table 1: Key Efficacy Endpoints for this compound in NAFLD Preclinical Studies
| Parameter Category | Specific Measurements | Assessment Method | Expected Outcomes with this compound |
|---|---|---|---|
| Glycemic Control | Fasting blood glucose | Glucose oxidase method | ↓ 20-30% [5] |
| HbA1c | HPLC | ↓ 1.0-1.5% [4] | |
| Insulin sensitivity | HOMA-IR, ITT | Improvement in insulin sensitivity [5] | |
| Liver Function | ALT/AST levels | Colorimetric assay | ↓ 30-50% [2] |
| Hepatic triglyceride content | Folch extraction | ↓ 40-60% [2] | |
| Histological Assessment | Steatosis grade | H&E staining (0-3 scale) | Improvement by 1-2 grades [2] |
| Inflammation | H&E staining (0-3 scale) | Improvement by 1-2 grades [2] | |
| Ballooning | H&E staining (0-2 scale) | Improvement by 0-1 grade [2] | |
| Fibrosis | Sirius Red staining | No significant increase or mild improvement [2] | |
| Lipid Metabolism | Serum triglycerides | Enzymatic colorimetric | ↓ 13% from baseline [1] |
| HDL-C | Homogeneous assay | ↑ 8% from baseline [1] | |
| LDL-C | Homogeneous assay | Significant reduction [4] | |
| Molecular Markers | SREBP-1c expression | qRT-PCR, Western blot | Significant reduction [2] |
| mTORC1 signaling | Phospho-S6, Phospho-4EBP1 | Significant inhibition [2] | |
| ER stress markers | GRP78, CHOP, ATF4 | Significant reduction [2] |
Table 2: Safety Profile of this compound in Preclinical and Clinical Studies
| Safety Parameter | Findings with this compound | Comparative Notes |
|---|---|---|
| Weight Gain | Moderate increase (0.5-1.36 kg in clinical studies) [6] | Less than standard-dose pioglitazone |
| Edema | Incidence: 1.97% (real-world study) [4] | Lower risk than other TZDs |
| Heart Failure | No increased risk (adjusted OR 0.90; 95% CI 0.66-1.22) [7] | Superior safety profile compared to other TZDs |
| Fractures | Incidence: 1.17% (real-world study) [4] | Potentially lower risk than other TZDs |
| Liver Safety | No significant hepatotoxicity; reduced ALT/AST | Well-tolerated in patients with NAFLD |
| Cardiovascular Events | Reduced composite outcome (adjusted OR 0.74; 95% CI 0.61-0.90) [7] | Secondary preventive effects in stroke patients |
| Hypoglycemia | Incidence: 2.47% (real-world study) [4] | Similar to other glucose-lowering agents |
Low-dose this compound (0.25 mg/day) has demonstrated non-inferior glycemic efficacy compared to the standard 0.5 mg dose, with a between-group HbA1c difference of only 0.18% (95% CI 0.017-0.345) while resulting in significantly fewer adverse events including reduced weight gain (0.50 ± 1.85 kg vs. 1.36 ± 2.23 kg) [6]. This suggests that dose optimization may further enhance the therapeutic index of this compound in NAFLD treatment, particularly for long-term management. Additionally, this compound exhibits favorable pharmacokinetics with a half-life of 7.8-9.8 hours, reaching peak plasma concentrations within 1-3 hours after oral administration, and no clinically significant accumulation upon repeated dosing [1].
The renal safety profile of this compound is particularly advantageous for NAFLD patients, who often have concurrent chronic kidney disease. Unlike some medications that require dose adjustment in renal impairment, this compound is primarily metabolized by hepatic cytochrome P450 enzymes with minimal renal excretion, allowing administration without dose reduction in patients with renal insufficiency [1]. Furthermore, clinical studies have reported potential renoprotective effects of this compound, including improvement in albuminuria in patients with type 2 diabetes [6].
This compound represents a promising therapeutic option for NAFLD patients, particularly those with concurrent type 2 diabetes. Its multi-faceted mechanisms of action addressing both insulin resistance and direct hepatic lipid metabolism through PPARγ activation and mTORC1 inhibition provide a strong rationale for its use in NAFLD. The comprehensive protocols outlined in this document provide researchers with robust methodologies for investigating this compound in both in vitro and in vivo models of NAFLD, facilitating standardized assessment across studies.
Future research should focus on long-term outcomes in well-designed clinical trials specifically targeting NAFLD and NASH patients, exploring combination therapies with other metabolic agents, and further investigating the molecular underpinnings of its hepatoprotective effects. The favorable safety profile of this compound, particularly regarding weight gain, cardiovascular risks, and bone health compared to earlier TZDs, positions it as a valuable option in the expanding therapeutic arsenal for NAFLD.
The table below summarizes the incidence of edema and the extent of weight gain associated with lobeglitazone treatment from key clinical studies.
| Study Design | This compound Dose | Edema Incidence | Weight Change from Baseline | Reported Management Insights |
|---|---|---|---|---|
| 24-week RCT [1] | 0.25 mg/day (low-dose) | Part of "overall treatment-emergent adverse events" (lower frequency than 0.5 mg) | +0.50 ± 1.85 kg | Low-dose showed non-inferior HbA1c reduction with fewer AEs, including weight gain and edema [1]. |
| 24-week RCT [1] | 0.5 mg/day (standard-dose) | Higher frequency than 0.25 mg group | +1.36 ± 2.23 kg | Standard-dose showed greater efficacy but also a higher burden of side effects [1]. |
| Real-World Study (>1 year) [2] | 0.5 mg/day | 1.97% (44 out of 2,228 patients) | Data not specified in results | Long-term use in a large cohort confirmed a relatively low incidence of edema in a real-world setting [2]. |
| Mechanism & Class Effect | Attributed to PPAR-γ activation, which promotes fluid retention and subcutaneous adipogenesis [3]. | Dose-dependent weight gain is a class effect of TZDs [3]. |
Q1: What is the underlying mechanism by which this compound causes edema and weight gain? These side effects are mechanism-based, stemming from the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) [4] [3].
Q2: What experimental strategies can mitigate these side effects without compromising glycemic efficacy? Preclinical and clinical data suggest several strategies:
Q3: How should researchers monitor for these side effects in clinical trials? Implement a consistent monitoring protocol:
The following workflow, based on a published clinical trial design, can be adapted for future studies to evaluate mitigation strategies [1].
Title: this compound Dose-Response Trial Workflow
Protocol Details:
| Observed Issue | Potential Root Cause | Recommended Action for Investigators |
|---|
| Significant weight gain (>5% of baseline) in initial study phase. | Expected pharmacodynamic effect of PPAR-γ agonism; may be dose-related. | 1. Verify patient diet and activity are stable. 2. Consider dose reduction if pre-specified in protocol (e.g., to 0.25 mg/day). 3. Plan for combination therapy with a weight-neutral/loss agent in next trial phase. | | Patient presents with peripheral edema. | PPAR-γ-mediated fluid retention. | 1. Assess for underlying cardiac or hepatic conditions. 2. Evaluate concomitant medications (e.g., calcium channel blockers, NSAIDs). 3. If mild-moderate, manage with dose adjustment. If severe, discontinue this compound per protocol. | | High dropout rate due to side effects in development program. | Side effect profile may not be acceptable for target population. | 1. Re-evaluate the benefit-risk profile for the intended indication. 2. Explore sub-populations (e.g., patients with high insulin resistance) where benefits may outweigh risks. 3. Prioritize a low-dose formulation or fixed-dose combinations for future development. |
| Aspect | Findings |
|---|---|
| Study Design | Open-label, randomized, two-period crossover study in 24 healthy male subjects [1]. |
| Treatments | Period 1: this compound 0.5 mg daily for 12 days + a single dose of Warfarin 25 mg on Day 5 [1]. Period 2: Warfarin 25 mg alone [1]. | | Core Conclusion | No clinically meaningful pharmacokinetic or pharmacodynamic interaction [1] [2]. |
The following tables summarize the key quantitative results from the study. The geometric mean ratios (GMR) and their 90% confidence intervals (CI) for the primary endpoints all fell within the standard bioequivalence range of 0.80-1.25, demonstrating a lack of interaction [1].
Table 1: Pharmacokinetics of S-Warfarin and R-Warfarin
| Parameter | Analyte | GMR (Warfarin + this compound / Warfarin Alone) | 90% CI |
|---|---|---|---|
| AUClast | R-warfarin | 1.0076 | (0.9771, 1.0391) |
| AUClast | S-warfarin | 0.9880 | (0.9537, 1.0235) |
| Cmax | R-warfarin | 1.0167 | (0.9507, 1.0872) |
| Cmax | S-warfarin | 1.0028 | (0.9518, 1.0992) |
Table 2: Pharmacodynamics of Warfarin (with this compound)
| Parameter | GMR (Warfarin + this compound / Warfarin Alone) | 90% CI |
|---|---|---|
| INR (AUEC0-168h) | 1.0091 | (0.9872, 1.0314) |
| Factor VII Activity (AUEC0-168h) | 0.9355 | (0.9028, 0.9695) |
Table 3: Key Properties of Warfarin and this compound
| Property | Warfarin | This compound |
|---|---|---|
| Primary Metabolic Enzymes | CYP2C9 (S-warfarin), CYP3A4, CYP1A2 (R-warfarin) [3] [4] | Primarily metabolized by CYP enzymes (specific isoforms not fully elucidated) [5]. |
| Protein Binding | ~99% (primarily to albumin) [4] | ~99.9% [5]. |
| Therapeutic Index | Narrow [1] [3] | - |
| Interaction Outcome | No meaningful effect on PK/PD when co-administered with this compound [1]. | PK unaffected by Warfarin [1]. |
For professionals seeking to understand or replicate the study methodology, here is a summary of the key experimental details.
1. Study Design and Subjects
2. Dosing and Blood Sampling
3. Analytical and Statistical Methods
The workflow of this clinical study can be visualized as follows:
The following table summarizes key findings on hypoglycemia incidence from clinical and real-world studies.
| Study Type / Reference | Patient Population & Regimen | Hypoglycemia Incidence & Key Findings |
|---|---|---|
| Real-World Study [1] | Indian adults with T2DM; this compound (0.5 mg/day) add-on to 1+ glucose-lowering drug(s) | 9.61% (35 out of 364 patients). No cases required medical assistance. |
| Phase 3 Clinical Trial [2] | Korean patients with T2DM; this compound (0.5 mg/day) vs. Placebo, both added to stable Metformin + Sitagliptin | Adverse events, including hypoglycemia, were similar between this compound and placebo groups. |
| Review Article [3] | General mechanism-based warning for T2DM patients | Risk of hypoglycemia increases when this compound is used in combination with other antidiabetic medications like insulin or sulfonylureas. |
The low risk of hypoglycemia with this compound monotherapy is linked to its insulin-sensitizing mechanism, which is distinct from drugs that directly stimulate insulin secretion.
The diagram below illustrates the glucose-dependent action of this compound, which contributes to its low hypoglycemia risk.
For researchers evaluating hypoglycemia risk in pre-clinical or clinical settings, consider these methodologies:
Clinical Trial Design for Combination Therapy
Real-World Evidence (RWE) Analysis
Q1: Why is the hypoglycemia risk low with this compound monotherapy?
Q2: Which drug combinations significantly increase hypoglycemia risk?
Q3: What is a key monitoring parameter for combination therapy trials?
Q: Does this compound have a detrimental effect on Bone Mineral Density (BMD) in patients with type 2 diabetes? A: Current clinical evidence suggests that this compound does not have a significant detrimental effect on BMD. A key 52-week clinical trial in humans showed that treatment with 0.5 mg of this compound did not result in statistically significant bone loss at the femur neck or total hip compared to a placebo [1].
Q: How do the effects of this compound on bone compare to other thiazolidinediones like rosiglitazone? A: Preclinical studies indicate that this compound has a different safety profile from rosiglitazone. In vitro and in vivo experiments show that while rosiglitazone suppresses osteoblast differentiation and accelerates bone loss, this compound does not exhibit these negative effects [2] [3].
Q: What is the biological mechanism behind this compound's neutral effect on bone? A: Thiazolidinediones work by activating the PPARγ receptor. Activation of this receptor in mesenchymal stem cells typically promotes their differentiation into adipocytes (fat cells) at the expense of osteoblasts (bone-forming cells) [2] [3]. However, studies show that this compound, unlike rosiglitazone, does not suppress key markers of osteoblast differentiation like Alkaline Phosphatase (ALP) activity, RUNX2, and Osteocalcin [2] [3]. This suggests a different interaction with the bone formation pathway.
The diagram below illustrates this mechanism and the key experimental finding.
The table below consolidates quantitative findings from pivotal clinical and preclinical studies.
| Study Model / Duration | Key BMD Measurement | This compound Result | Control / Comparator Result | Source |
|---|---|---|---|---|
| Human Clinical Trial (52 weeks) | Change in Femur Neck BMD | -0.85% ± 0.36% | Placebo: -0.78% ± 0.46% | [1] |
| Human Clinical Trial (52 weeks) | Change in Total Hip BMD | Minimal, non-significant decrease | Minimal, non-significant decrease | [1] |
| Mouse Model (12 weeks) | Femoral & Total Body BMD | No significant difference vs. vehicle control | Significant bone loss with rosiglitazone | [2] [3] |
For researchers looking to replicate or build upon these findings, here is a summary of the core methodologies used in the cited studies.
This study assessed the long-term effect of this compound on BMD in patients with type 2 diabetes [1].
This experiment evaluated the direct impact of this compound on osteoblast formation [2] [3].
This study investigated the effect of this compound on BMD in a live animal model [2] [3].
The collective evidence indicates that this compound is a promising TZD with a favorable bone safety profile. However, longer-term clinical studies are needed to confirm these findings over extended periods.
The table below summarizes key parameters from recently developed stability-indicating HPLC methods, which can serve as a robust starting point for your method development.
| Drug Combination | Column & Stationary Phase | Mobile Phase Composition | Key Critical Method Parameters | Validation & Robustness Data |
|---|
| This compound + Metformin [1] | Phenomenex Strong Cation Exchange (250 mm x 4.6 mm, 10 µm) | Ammonium Dihydrogen Phosphate (pH 3.0) : Premix Methanol & Acetonitrile (80:20) | Flow Rate: 1.0 mL/min Detection: 251 nm Column Temp: 30°C | Robustness: Deliberate variations in flow rate, pH, column temp, and wavelength met system suitability criteria. Greenness Score (AGREE): 0.68 | | This compound + Glimepiride [2] | C18 Column | Acetonitrile : 10 mM Ammonium Acetate Buffer Optimized via QbD/CCD | Flow Rate: 1.0 mL/min Column Temp: 40°C | Robustness: Method showed consistent performance despite small, deliberate changes in critical parameters identified via QbD (flow rate, temperature, organic phase ratio). | | This compound + Sitagliptin [3] | C18 Column (150 mm x 4.6 mm, 5 µm) | Water (pH 3.0 with OPA) : Methanol (35:65 %v/v) | Flow Rate: 1.0 mL/min Detection: 265 nm | Robustness: Method was validated for robustness by making intentional changes to flow rate and mobile phase ratio; results were within acceptance criteria (RSD < 2%). |
Here are solutions to frequently encountered problems that can affect method robustness.
| Issue | Potential Root Cause | Corrective Action |
|---|
| Peak Tailing / Asymmetry | - Silanol activity on C18 column
Once your method is developed, systematically test its robustness by making small, deliberate changes to the critical parameters you identified [1] [2].
This protocol confirms that your method can accurately measure this compound even in the presence of its degradation products [4] [3].
This diagram outlines a systematic, QbD-driven approach to ensure your method is robust from the very beginning.
The foundation for high precision and accuracy begins with a well-designed method. The table below summarizes robust, published chromatographic conditions you can use as a starting point.
| Analytical Technique | Key Parameters | Reported Performance (Precision & Accuracy) |
|---|---|---|
| HPTLC [1] | Stationary Phase: Silica gel 60F₅₄; Mobile Phase: Toluene:Ammonium acetate:Acetonitrile:Triethyl amine (4:2.5:1.5:0.2 v/v/v/v); Detection: 248 nm. | Precision (RSD): < 2%; Accuracy (Recovery): 98-101%. |
| RP-HPLC (with QbD) [2] | Column: Zorbax SB C18 (150 mm x 4.6 mm, 5 µm); Mobile Phase: ACN:KH₂PO₄ buffer, pH 3.5 (50:50 v/v); Flow Rate: 1.0 mL/min; Detection: 227 nm. | Method validated per ICH guidelines; demonstrates reproducibility and robustness. |
| Stability-Indicating RP-HPLC [3] | Column: Inertsil C18 (150 mm x 4.6 mm, 5 µm); Mobile Phase: KH₂PO₄ buffer (pH 2.3):Methanol (27:73 v/v); Flow Rate: 1.2 mL/min; Detection: 228 nm. | Method validated per ICH Q2(R2); confirmed by forced degradation studies. |
| RP-UPLC (with AQbD) [4] | Column: UPLC HSS C18 (100 mm x 2.1 mm, 1.8 µm); Mobile Phase: 0.1N KH₂PO₄ (pH 4.8):ACN (61:39 v/v); Flow Rate: 0.3 mL/min; Detection: 248 nm. | Precision (RSD): < 2% (intra-day & inter-day); Accuracy (Recovery): 99.7-100.2%. |
Here are solutions to common problems that can affect method precision and accuracy.
1. Poor peak shape or resolution?
2. How can I prove my method is stability-indicating?
3. Low signal or poor detection limits?
4. How do I validate precision and accuracy?
This workflow provides a step-by-step guide for conducting forced degradation studies, a critical part of proving method robustness and accuracy [5] [3].
| Study Focus / Population | Baseline BMI (kg/m²) | Context & Findings |
|---|---|---|
| Korean patients (Real-world) [1] [2] | 25.1 ± 3.5 | Large observational study (n=2,228); demonstrated long-term efficacy and safety in a real-world population. |
| Indian patients (Real-world) [3] | 30.9 ± 4.2 | Retrospective study; this compound was effective, with higher success rates for reaching glycemic targets in patients with BMI 25-30 vs. >30. |
| Add-on to Metformin & DPP-4i [4] | ~25.5 (Both groups) | RCT; low-dose (0.25 mg) this compound was non-inferior to standard-dose (0.5 mg) in glycemic control, with less weight gain. |
| Add-on to Metformin & SU [5] | 25.0 ± 2.7 | Prospective RCT; this compound was effective as a third agent. The this compound group had a slight weight increase versus weight loss in the dapagliflozin group. |
| Bone Mineral Density Study [6] | ~26.0 (Both groups) | RCT; this compound 0.5 mg over 52 weeks showed no detrimental effect on BMD compared to placebo in this population. |
When designing studies or treatment protocols involving this compound, consider the following insights from the clinical data:
Efficacy Across BMI Categories: Clinical trials and real-world studies have confirmed the glycemic efficacy of this compound in populations with average BMIs ranging from overweight (around 25 kg/m²) to obese (over 30 kg/m²) [1] [3] [2]. This suggests a broad applicability without strict BMI cut-offs for efficacy.
BMI as a Predictor of Glycemic Target Achievement: One real-world study suggested that patients with a lower BMI (25-30 kg/m²) were significantly more likely to achieve target HbA1c and FPG levels compared to those with a BMI >30 kg/m² [3]. This may inform expectations for treatment intensity or combination therapy.
Weight Gain and Edema: this compound, like other thiazolidinediones, is associated with dose-dependent weight gain and fluid retention (edema) [4]. This is a critical safety consideration for all patients, particularly in the context of individual cardiovascular risk profiles.
Safety Profile in Comorbidities: Large-scale studies have shown a low incidence of major adverse events, including congestive heart failure (0.81% in one study), fractures (1.17%), and edema (1.97%) [1] [2] [7]. These overall safety data are relevant for the risk-benefit assessment in patients with higher BMI, who may have a higher baseline risk for these conditions.
The following diagram outlines a general decision pathway for patient selection and monitoring when considering this compound therapy, integrating the considerations above.
The following table summarizes the key adverse events and parameters to monitor based on a large-scale, real-world study of patients taking 0.5 mg of lobeglitazone for over one year [1].
| Monitoring Parameter | Incidence / Key Finding | Notes / Recommendations |
|---|---|---|
| Overall Adverse Events | 17.10% (381/2,228 patients) | Most were non-serious; ongoing safety assessment in real-world settings is recommended [1]. |
| Edema / Fluid Retention | 1.97% (44/2,228 patients) | A known TZD class effect; monitor for swelling in legs and ankles [1] [2]. |
| Hypoglycemia | 2.47% (55/2,228 patients) | Risk increases when used with other anti-diabetic drugs like insulin or sulfonylureas [1] [3]. |
| Fractures | 1.17% (26/2,228 patients) | TZDs are associated with decreased bone mineral density; monitor, particularly in women and at-risk patients [1] [3]. |
| Cardiovascular Events | Cerebrovascular: 0.81% (n=18) Cardiovascular: 0.81% (n=18) CHF: 1 case | Monitor for signs of heart failure (e.g., shortness of breath, rapid weight gain, edema) [1] [3]. | | Liver Function | No specific rate given | Elevated liver enzymes are a potential risk; regular monitoring of liver function tests is advisable [3]. | | Weight Gain | Not quantified in study | A known TZD class effect due to fluid retention and changes in fat distribution [2] [3]. |
For researchers investigating the mechanisms and safety of this compound, here are methodologies from published studies.
1. In Vitro Model: Inhibiting Metastasis in Papillary Thyroid Cancer (PTC) Cells [4] This protocol is used to study the anti-metastatic effects of this compound.
2. In Vitro Model: Anti-inflammatory Effects in Liver Cells [5] This model tests the effect of this compound on the NLRP3 inflammasome, a key driver of inflammation.
3. In Vivo Model: Neuroprotection after Intracerebral Hemorrhage (ICH) [6] This model evaluates the neuroprotective and anti-inflammatory effects of this compound.
The diagram below summarizes the primary molecular mechanisms of this compound identified across the studies, which may help guide your experimental design.
Here are some solutions to potential issues researchers might face.
Challenge: In an in vitro migration assay, this compound shows no inhibitory effect.
Challenge: The anti-inflammatory effect of this compound is weak in your primary cell model.
Challenge: Unable to detect a significant metabolic improvement in an animal model of NAFLD.
The data in the table below are primarily from a 24-week, randomized, double-blind, active-controlled phase III clinical trial where both drugs were used as an add-on therapy to metformin in patients with type 2 diabetes [1].
| Parameter | Lobeglitazone (0.5 mg/day) | Pioglitazone (15 mg/day) | Notes & Source |
|---|---|---|---|
| HbA1c Reduction | -0.92% [1] | -0.93% [1] | Primary endpoint; non-inferiority of this compound established [1]. |
| HbA1c <7% Achievement | ~44% of patients [2] | Not Reported (N/R) | This compound data from a separate monotherapy trial vs. placebo [2]. |
| Fasting Plasma Glucose | -25.2 mg/dL [1] | -21.6 mg/dL [1] | Comparable reduction between groups. |
| Insulin Resistance | Improved (HOMA-IR) [3] | N/R | This compound add-on to metformin/sitagliptin showed significant improvement [3]. |
| Albuminuria (UACR) | -4.3 mg/g Cr [1] | +5.2 mg/g Cr [1] | Post-hoc analysis; difference was not statistically significant (P=0.476) [1]. |
| Common Side Effects | Weight gain, edema [4] [2] | Weight gain, edema [4] | Class-effect side effects of TZDs, observed in both drugs [4]. |
| Key Differentiator | Lower effective dose [5] | Extensive long-term outcome data [4] | This compound's higher PPARγ binding affinity allows a lower dose [5]. Pioglitazone has demonstrated cardiovascular benefits in large trials [4]. |
For researchers, the methodology from the direct comparison trial provides a robust model for study design.
1. Study Design from Phase III Trial (NCT01106131) [1]
2. Additional Efficacy Study Design (NCT03641352) [3]
The workflow of these core clinical trials can be visualized as follows:
The table below summarizes key data from a 24-week, randomized, double-blind phase III trial comparing lobeglitazone (0.5 mg) and pioglitazone (15 mg) as add-on therapies to metformin [1] [2].
| Parameter | This compound (0.5 mg/day) | Pioglitazone (15 mg/day) | Notes |
|---|---|---|---|
| Change in UACR | -4.3 mg/g Cr | +5.2 mg/g Cr | Difference was not statistically significant (P=0.476) [1]. |
| New-Onset Microalbuminuria | 2.4% | 6.8% | Lower incidence with this compound [1]. |
| Progression of Albuminuria (>1 stage) | 2.9% | 6.1% | Lower rate of progression with this compound [1]. |
| Regression to Normoalbuminuria | 50.0% | 39.3% | Higher rate of regression with this compound [1]. |
| HbA1c Reduction in patients with albuminuria | More reduced | - | Significant in this compound group (P=0.014) [1]. |
| Renal Safety (eGFR) | No significant change | No significant change | Comparable safety profile [1]. |
For in-depth analysis, here are the methodologies and additional findings from key studies.
Primary Clinical Trial (NCT01106131) [1] [2]:
Supporting Data for Pioglitazone [3]:
The renoprotective effects of both drugs are linked to their action as PPARγ agonists, though their profiles are not identical.
Unified Pathway for Renoprotection: The diagram below illustrates the shared and distinct mechanisms through which thiazolidinediones like this compound and pioglitazone are believed to confer benefits on the kidney, independent of glucose control.
Diagram: Putative pathways for thiazolidinedione-induced albuminuria improvement.
Comparative Drug Profile: A 2023 systematic review notes that while this compound shares the classic TZD side effects of weight gain and edema, it may have a lower risk of bone fracture and heart failure compared to pioglitazone based on pre-clinical and real-world data [4]. However, pioglitazone has a much longer track record and robust data showing cardiovascular benefits [4].
| Outcome Measure | Lobeglitazone Findings | Pioglitazone Findings | Comparative Result |
|---|---|---|---|
| Composite CV Outcome (Recurrent stroke, MI, all-cause death) | Adjusted OR 0.74 (95% CI 0.61-0.90) [1] | Adjusted OR 0.71 (95% CI 0.64-0.78) [1] | Comparable risk reduction [1] |
| Heart Failure (HF) Risk | Adjusted OR 0.90 (95% CI 0.66-1.22); no increased risk [1] | Known risk of fluid retention and HF [2] [3] | This compound showed no significant increase in HF risk in a key study [1] |
| All-Cause Mortality | Data not fully established for direct comparison | Used as a baseline comparator in studies [2] | More data needed for direct comparison |
| Key Population | Patients with ischemic stroke and T2D [1] | Elderly patients with diabetes [2] | - |
The findings in the table are primarily drawn from a large, real-world study and a randomized clinical trial.
Nationwide Nested Case-Control Study (2023): This study evaluated the secondary preventive effects of this compound in patients with type 2 diabetes and a history of ischemic stroke [1].
Randomized, Double-Blinded Phase III Trial (2020): While this study's primary focus was on renal outcomes (albuminuria), it provides context on the drugs' comparative profiles [4].
Both this compound and pioglitazone belong to the thiazolidinedione (TZD) class and work by activating the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear hormone receptor [3] [5]. This diagram illustrates the signaling pathway and the key structural difference that enhances this compound's potency.
This compound has a unique p-methoxyphenoxy group in its structure. This group allows it to form additional hydrophobic contacts within the Ω-pocket of the PPARγ ligand-binding domain, resulting in a approximately 12-times higher binding affinity compared to pioglitazone [5]. This structural advantage correlates with its lower effective clinical dose [3] [5].
Current evidence suggests that this compound is a viable TZD option with a cardiovascular safety and efficacy profile comparable to pioglitazone. Its distinct structural properties underpin its high potency and may contribute to its clinical effects. For researchers, the key considerations are:
The table below summarizes key clinical findings on heart failure (HF) risk and other cardiovascular outcomes for lobeglitazone, pioglitazone, and rosiglitazone.
| Drug Name | Heart Failure (HF) Risk | Other Cardiovascular Outcomes | Key Supporting Evidence |
|---|---|---|---|
| This compound | No increased risk shown in a large study of diabetic stroke patients [1]. | Reduced risk of composite outcome (recurrent stroke, MI, all-cause death) in secondary prevention [1]. | Nationwide nested case-control study (2023) [1]. |
| Pioglitazone | Increased risk of HF hospitalization, but not of cardiovascular mortality [2]. | Reduced risk of heart attack (MI) and composite CV outcomes [3] [4]. | Controlled study in diabetic patients with systolic dysfunction (2008) [2]; PROactive trial and meta-analyses [4]. |
| Rosiglitazone | Increased risk of HF hospitalization; higher all-cause mortality vs. pioglitazone [5]. | Increased risk of myocardial infarction (MI) noted in meta-analyses [4] [5]. | Population-based cohort study (2009) [5]; Meta-analyses (2009) [4]. |
For researchers, the specific designs and methodologies of the key studies cited are crucial for critical appraisal.
1. This compound Safety Study (2023)
2. Pioglitazone in Systolic Dysfunction (2008)
3. Rosiglitazone vs. Pioglitazone (2009)
The cardiovascular risk profiles of TZDs are linked to their shared and distinct pharmacological properties.
Shared Class Effect (Fluid Retention): All TZDs activate PPARγ, which can lead to fluid retention through mechanisms like increased renal sodium reabsorption and vascular permeability [4]. This is considered a class effect and is the primary driver behind the increased risk of HF hospitalization seen with pioglitazone and rosiglitazone [4] [2]. It's important to note that this TZD-associated HF is often due to fluid overload rather than direct cardiotoxicity or worsened systolic function [4].
Drug-Specific Cardiovascular Risk: Beyond fluid retention, individual TZDs have different effects on overall cardiovascular risk.
Current evidence positions this compound favorably within the TZD class regarding heart failure risk:
| Lipid Parameter | Lobeglitazone | Pioglitazone | Rosiglitazone |
|---|---|---|---|
| Triglycerides | Reduced (Preclinical) [1], Improved (Clinical) [2] | Reduced [3] [4] | Increased [3] [4] |
| HDL Cholesterol | Improved (Clinical) [2] | Significantly Increased [3] [4] | Moderately Increased [3] [4] |
| LDL Cholesterol | Not Significantly Reported | Modest Increase [3] [4] | Significant Increase [3] [4] |
| LDL Particle Concentration | Not Specifically Reported | Reduced [3] | Increased [3] |
| LDL Particle Size | Not Specifically Reported | Increased [3] | Increased (less than pioglitazone) [5] |
| Free Fatty Acids | Reduced (Preclinical) [1] | Not Specified | Not Specified |
The data in the table above is supported by the following key studies:
The differential effects of TZDs on lipids are linked to their activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). The following diagram outlines the general mechanism of TZDs and the specific pathways influenced by this compound's unique properties.
Beyond lipids, this compound's PPARγ activation has other potentially beneficial effects [1] [6]:
The evidence indicates that:
The table below summarizes the core validation parameters required by ICH guidelines alongside experimental data from two studies for Lobeglitazone Sulfate (LBG).
| Validation Parameter | ICH Guideline Objective | Experimental Data from Literature |
|---|
| Linearity & Range | Demonstrates method produces results directly proportional to analyte concentration [1]. | LBG alone: 20-70 μg/mL (R² = 0.999) [1] LBG with GLM: 2.50–7.50 μg/mL [2] | | Accuracy | Measures closeness of results to true value, often via % recovery [1]. | Recovery within 99.92-100.33% [1] | | Precision | Degree of scatter among repeated measurements (repeatability & intermediate precision) [1]. | Method precision met acceptance criteria [3] | | Specificity | Ability to unequivocally assess analyte in the presence of components like impurities or degradants [2]. | Forced degradation studies confirmed stability-indicating capability [2] | | LOD & LOQ | LOD: Lowest detectable amount LOQ: Lowest quantifiable amount with precision and accuracy [1]. | LOD: 0.0026 μg/mL [1] LOQ: 0.0081 μg/mL [1] | | Robustness | Measures method capacity to remain unaffected by small, deliberate variations in method parameters [4]. | Method robustness was confirmed [3] |
Here are the detailed chromatographic conditions and procedures from the studies that generated the data above.
Protocol 1: RP-HPLC for this compound Sulfate (Single Drug)
Protocol 2: Stability-Indicating RP-HPLC for this compound Sulfate and Glimepiride (Combination)
For a more systematic approach to method development and validation, you may consider implementing Analytical Quality by Design (AQbD) principles. While the search results did not contain a QbD-based guide for this compound, one result detailed its successful application for Metformin, illustrating the workflow [4]. The following diagram outlines the key stages of the AQbD approach.
The core idea of AQbD is to build quality into the analytical method from the start through a structured process of defining objectives, understanding the factors that affect performance, and establishing a controlled design space, rather than merely testing the final method output [4].
The current search results are limited to individual method descriptions. To conduct a more comprehensive comparison, you could:
| Trial Focus & Comparator | HbA1c Reduction (%) | Key Efficacy Findings | Key Safety Findings |
|---|
| Monotherapy vs. Placebo [1] | -0.44% (Placebo: +0.16%) | • 44% of patients achieved HbA1c <7% (vs. 12% on placebo) • Improved insulin resistance (HOMA-IR) • Improved triglycerides and HDL-C [1] | • Weight gain: +0.89 kg (vs. -0.63 kg for placebo) • Safety profile comparable to placebo [1] | | Active Comparator vs. Pioglitazone [2] | Non-inferior to pioglitazone 15mg | • Trend towards improved albuminuria (UACR) • 50% showed regression to normoalbuminuria (vs. 39.3% with pioglitazone) [2] | • No significant change in eGFR • Safety profile comparable to pioglitazone [2] |
To ensure the validity and reproducibility of the results, here is a detailed look at the methodologies used in these trials.
Study Design: A 24-week, multicenter, randomized, double-blind, parallel-group, placebo-controlled trial. After this phase, a 28-week open-label extension was conducted [1] [3].
Patient Population: Adults aged 18-80 with Type 2 Diabetes (T2DM) inadequately controlled with diet and exercise or previous oral hypoglycemic agents. Key inclusion criteria were HbA1c of 7-10% and a fasting C-peptide >1.0 ng/mL [1].
Intervention: Patients were randomized (2:1) to receive either lobeglitazone 0.5 mg or a matching placebo once daily for 24 weeks [1].
Primary Endpoint: Change in HbA1c from baseline to week 24 [1].
Key Secondary Endpoints:
Study Design: A 24-week, multicenter, randomized, double-blind, active-controlled, non-inferiority Phase III trial [2].
Patient Population: Patients with T2DM inadequately controlled despite a stable regimen of metformin (≥1000 mg/day), with an HbA1c between 7.0% and 10.0% [2].
Intervention: Patients were randomized (1:1) to receive either This compound 0.5 mg or pioglitazone 15 mg once daily as an add-on therapy to metformin for 24 weeks [2].
Primary Endpoint (of this analysis): Change in the urine albumin-to-creatinine ratio (UACR) from baseline to week 24 [2].
Key Secondary Endpoints (of this analysis):
This compound is a novel thiazolidinedione (TZD) that acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist [1]. This mechanism improves insulin sensitivity in skeletal muscle and reduces hepatic glucose production [4].
Preclinical studies suggest that beyond its glycemic benefits, this compound may have direct renoprotective effects. The diagram below illustrates a proposed signaling pathway for its anti-fibrotic action in the kidney, derived from animal and in vitro studies [5].
This mechanism, involving the suppression of the TGF-β/Smad3 signaling pathway, provides a plausible explanation for the observed trend of UACR improvement in the Phase III trial comparing this compound with pioglitazone [2] [5].
The Phase III clinical data validates that this compound is an effective antidiabetic agent with a profile that supports its use in clinical practice.
The table below summarizes available data on lobeglitazone's performance against other antidiabetic drugs.
| Drug / Regimen | Study Design & Duration | Key Efficacy Findings (HbA1c reduction) | Key Safety Findings | Reported Cost Data |
|---|---|---|---|---|
| This compound 0.5 mg [1] [2] | Randomized trial (24 weeks) & Real-world (12 weeks) | -0.1% to -1.1% | Lower rates of new-onset microalbuminuria; 9.61% hypoglycemia (none severe) [1] [2] | Not available in search results |
| Pioglitazone 15 mg [1] | Randomized trial (24 weeks) | Non-inferior to this compound | Slightly higher albuminuria progression (6.1%) [1] | Not available in search results |
| Metformin + DPP-4 Inhibitors [3] | Model-based analysis (25-year horizon) | Not specified in results | Lower risk of hypoglycemia and weight gain vs. SU [3] | Higher drug cost, but potentially cost-effective long-term [3] |
| Metformin + Sulfonylureas [3] | Model-based analysis (25-year horizon) | Not specified in results | Higher risk of hypoglycemia and weight gain [3] | Lower drug cost, but higher long-term complication costs [3] |
| Xiaoke Pill [4] | Prospective, real-world (1 year) | 50-54% reached HbA1c < 6.5% | Similar incidence of hypoglycemia vs. metformin [4] | ~5,340 RMB/year [4] |
| Metformin [4] | Prospective, real-world (1 year) | 33% reached HbA1c < 6.5% | Standard safety profile [4] | ~8,550 RMB/year [4] |
For a comprehensive and publishable comparison guide, you can structure your analysis using the following framework, which synthesizes methodologies from the search results.
1. Define Comparators and Perspective: Clearly state the alternative therapies this compound will be compared against (e.g., pioglitazone, other second-line agents like DPP-4 inhibitors, SGLT2 inhibitors, or standard SU/metformin combinations). Specify the analysis perspective (e.g., healthcare system, societal) as it determines which costs are included [3].
2. Model Structure and Time Horizon: For chronic conditions like T2D, a state-transition Markov model is the standard. The model should include health states such as "Diabetes without complications," "Diabetes with complications" (separated into microvascular and macrovascular), and "Death" [3]. A lifetime horizon (e.g., 25-30 years) is recommended to fully capture long-term costs and health outcomes [3].
3. Key Data Inputs: The model requires three core data types.
4. Outcome Measure: The primary outcome is the Incremental Cost-Effectiveness Ratio (ICER), calculated as (Cost(_L) - Cost(_C)) / (QALY(_L) - QALY(_C)), where (_L) is this compound and (_C) is the comparator. The result is judged against a country's willingness-to-threshold (e.g., $50,000-$150,000 per QALY in the US) [3].
5. Sensitivity Analysis: Conduct probabilistic sensitivity analysis to account for parameter uncertainty and one-way sensitivity analyses to identify the most influential parameters on the ICER [3].
For researchers, understanding the mechanism of action is crucial. The following diagram illustrates the primary signaling pathway through which this compound, as a thiazolidinedione, exerts its effects.
This compound is a potent and selective agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) [2]. Activation of PPARγ leads to the differentiation of mesenchymal stem cells into adipocytes and enhances lipogenesis in peripheral adipocytes. This process results in increased production of adiponectin and the promotion of GLUT4 expression, which collectively ameliorates insulin resistance in liver, muscle, and fat tissue, thereby reducing blood glucose levels [2].
The available data suggests this compound is an effective glucose-lowering agent with a potential beneficial effect on albuminuria and a low risk of severe hypoglycemia [1] [2]. Its cost-effectiveness relative to other drugs remains an area for primary research.
To fill this gap, you could: